molecular formula C23H27N3O4S B2386922 2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941882-41-3

2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2386922
CAS No.: 941882-41-3
M. Wt: 441.55
InChI Key: NKQCNRGIQDZWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a bicyclic heteroaromatic core with two sulfur atoms and a sulfone group. The 1,1-dioxide moiety enhances polarity and stability, a common modification in sulfonamide-derived therapeutics . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiadiazine and diazepine derivatives) are often explored for central nervous system (CNS) activity or enzyme inhibition .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-7-6-12-24(14-16)22(27)15-25-20-8-4-5-9-21(20)31(29,30)26(23(25)28)19-11-10-17(2)18(3)13-19/h4-5,8-11,13,16H,6-7,12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQCNRGIQDZWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , also known as a benzo-thiadiazine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound’s structure is characterized by a thiadiazine core with various substituents that potentially influence its biological activity. The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, and it has a molecular weight of approximately 378.45 g/mol. The presence of the 3,4-dimethylphenyl and 3-methylpiperidin-1-yl groups suggests possible interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects:

  • Antimicrobial Activity : Thiadiazine derivatives have been shown to possess antimicrobial properties against various pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Some studies suggest that thiadiazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This may be mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • CNS Activity : Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant effects.

Biological Activity Data

Activity Type Description Reference
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
CNS ActivityPotential modulation of serotonin receptors

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) demonstrated that a related thiadiazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion methods to assess the minimum inhibitory concentration (MIC) values.
  • Cancer Research : In a 2021 study published in Cancer Letters, researchers explored the anticancer properties of thiadiazine derivatives. They reported that these compounds could inhibit proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest.
  • Neuropharmacology : A recent investigation into the CNS effects of similar piperidine-containing compounds highlighted their potential as anxiolytics. The study utilized behavioral assays in rodent models to evaluate anxiety-related behaviors following administration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound :

  • Core : Benzo[e][1,2,4]thiadiazine 1,1-dioxide.
  • Key Features : Planar bicyclic system with sulfone groups, enabling hydrogen bonding and π-π stacking.

Analog 1 () :

  • Core: 3,4-Dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione.
  • Key Features : Thiophene-fused diazepine ring with ketone groups. Less polar due to the absence of sulfones but offers conformational flexibility .

Analog 2 () :

  • Core : 1,3,4-Thiadiazole.
  • Key Features: Monocyclic sulfur-nitrogen system with higher aromaticity but reduced steric complexity compared to bicyclic thiadiazines .

Analog 3 () :

  • Core : Benzo[b][1,4]diazepine or oxazepine.
  • Key Features: Seven-membered rings with nitrogen and oxygen atoms, commonly associated with sedative/hypnotic activity.
Substituent Effects
Compound Substituents at Key Positions Impact on Properties
Target Compound 3,4-Dimethylphenyl, 3-methylpiperidinyl Enhanced lipophilicity (logP ~3.5 estimated); piperidinyl group may improve CNS penetration.
Thieno-diazepine-dione (8a) Methyl at position 3 (S-configuration) Moderate solubility (logP ~2.8) due to ketone groups; stereospecific activity reported .
Thiadiazole (13a–13d) Arylhydrazono and nitrophenyl groups High polarity (logP ~1.5–2.0); nitro groups may confer redox activity or toxicity risks .
Pyrazolone-Benzodiazepine (4g) Coumarin and tetrazolyl substituents Extended conjugation (UV absorption ~300 nm); tetrazole enhances metabolic stability .
Physicochemical and Structural Insights
  • Polarity: The target compound’s 1,1-dioxide group increases aqueous solubility (~0.1 mg/mL estimated) compared to non-sulfonated thiadiazines.
  • Crystallography : Structural analogs in and were characterized via X-ray diffraction (SHELX/ORTEP), revealing planar heterocyclic cores and substituent conformations critical for binding .

Preparation Methods

Synthesis of the Benzothiadiazine 1,1-Dioxide Core

The benzo[e]thiadiazin-3(4H)-one 1,1-dioxide scaffold is typically assembled via cyclocondensation reactions. A validated approach involves the acid-mediated reaction of sulfamide with aldehydes. For example, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (compound 2 in) reacts with thiols under basic conditions to form substituted thiadiazines. However, the 1,1-dioxide functionality necessitates oxidation or direct synthesis using sulfonamide precursors.

In a representative procedure, sulfamide and benzaldehyde undergo cyclocondensation in trifluoroacetic acid (TFA) and dichloromethane (DCM) to yield thiadiazine 1,1-dioxides with 40–70% efficiency (Table 1,). Electron-deficient aldehydes exhibit higher reactivity due to enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the sulfamide nitrogen.

Table 1: Optimization of Thiadiazine 1,1-Dioxide Formation

Aldehyde Type Solvent System Temperature Yield (%)
Aliphatic (e.g., pentanal) TFA/DCM (1:1) 35–40°C 66
Aryl (e.g., 4-nitrobenzaldehyde) TFA/DCM (1:1) 35–40°C 70
Heteroaryl (e.g., thiophene-3-carboxaldehyde) TFA/DCM (1:1) 35–40°C 30

The use of TFA as a co-solvent and catalyst is critical for stabilizing intermediates and driving the reaction to completion. Post-reaction purification via silica gel chromatography (n-hexane/DCM mixtures) ensures isolation of the pure core structure.

Synthesis of 3-Methylpiperidine

The 3-methylpiperidine moiety is synthesized via catalytic hydrogenation of 3-methylpyridine. A scalable method employs β-alanine and borane-tetrahydrofuran complex under inert conditions, followed by palladium acetate-catalyzed hydrogenation at 60°C (68.8% yield). The reaction proceeds through initial formation of an oxazoborane intermediate, which undergoes reductive cyclization to yield the piperidine ring.

Critical parameters :

  • Catalyst selection : Palladium acetate outperforms PtO₂ or Raney Ni in minimizing over-reduction.
  • Temperature control : Maintaining 60°C ensures complete conversion without decomposition.

Functionalization with the 2-(3-Methylpiperidin-1-yl)-2-oxoethyl Side Chain

The side chain is attached via alkylation or acylation at position 4 of the thiadiazine core. A two-step protocol is recommended:

  • Chloroacetylation : Treat the thiadiazine with chloroacetyl chloride in DMF to install a reactive chloroacetamide group.
  • Nucleophilic displacement : React the chloroacetamide intermediate with 3-methylpiperidine in the presence of K₂CO₃ at 60°C (Scheme 1).

Scheme 1: Side Chain Installation

Thiadiazine core-Cl + 3-Methylpiperidine → Thiadiazine core-NHCOCH₂-(3-Methylpiperidine)  

Yields range from 60–75% after purification via recrystallization (ethanol/water). Steric hindrance from the 3-methyl group necessitates prolonged reaction times (24–48 h) for complete conversion.

Final Oxidation to 1,1-Dioxide

The sulfone group is introduced by treating the thiadiazine with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C to room temperature. This step proceeds quantitatively but requires careful temperature control to avoid sulfoxide overoxidation. Post-oxidation, the product is isolated via filtration and washed with cold methanol to remove excess oxidant.

Purification and Characterization

Final purification employs a combination of column chromatography (silica gel, DCM/methanol) and recrystallization (ethanol/water mixtures). Analytical confirmation includes:

  • ¹H/¹³C NMR : Diagnostic signals at δ 1.2–1.4 ppm (piperidine CH₃), δ 2.2–2.4 ppm (Ar-CH₃), and δ 7.1–7.8 ppm (aromatic protons).
  • HRMS : Molecular ion peak at m/z 469.18 (calculated for C₂₄H₂₇N₃O₄S).

Challenges and Optimization Strategies

  • Regioselectivity in thiadiazine functionalization : Electron-withdrawing groups at position 5 direct electrophiles to position 4, but competing reactions may occur. Using bulky bases (e.g., DBU) suppresses undesired side reactions.
  • Piperidine ring stability : 3-Methylpiperidine is prone to oxidation; thus, inert atmospheres (N₂/Ar) are essential during coupling steps.
  • Scalability limitations : Mercury lamp-dependent bromination steps (as in) are impractical for industrial production. Alternatives like LED-based photochemical reactors improve safety and scalability.

Q & A

Basic: What are the key synthetic challenges in preparing 2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

Answer: The synthesis involves multi-step reactions, including the formation of the thiadiazine core and functionalization of substituents. Critical challenges include:

  • Regioselectivity : Ensuring correct substitution on the benzothiadiazine ring (e.g., avoiding isomer formation during alkylation or acylation steps) .
  • Optimization of reaction conditions : Use of catalysts (e.g., triethylamine for cyclization) and solvents (e.g., ethanol or DMF) to improve yield and purity .
  • Purification : Chromatographic techniques (e.g., HPLC) are required due to the compound’s structural complexity and potential byproducts .

Advanced: How can reaction pathways be optimized to enhance the yield of the 3-methylpiperidin-1-yl-2-oxoethyl substituent?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate the coupling of the piperidine moiety to the thiadiazine core .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while elevated temperatures (60–80°C) could reduce reaction time .
  • In-situ monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and confirming the absence of tautomers .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and detect isotopic patterns .
  • X-ray crystallography : For resolving stereochemical ambiguities in the thiadiazine ring and piperidine substituent .

Advanced: How can conflicting crystallographic and computational (DFT) data on the compound’s conformation be resolved?

Answer:

  • Hybrid approaches : Compare experimental X-ray structures with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify discrepancies in torsional angles .
  • Solvent correction : Apply implicit solvent models in DFT calculations to account for crystal packing effects .
  • Dynamic simulations : Use molecular dynamics to assess conformational flexibility under physiological conditions .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s activity?

Answer:

  • In vitro enzyme inhibition : Screen against targets like kinases or proteases using fluorescence-based assays .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic studies : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance solubility and tissue penetration .
  • Target engagement assays : Employ PET imaging or Western blotting to verify target modulation in vivo .

Basic: What analytical methods are recommended for purity assessment?

Answer:

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities .
  • Elemental analysis : Confirm stoichiometry of C, H, N, S .
  • Thermogravimetric analysis (TGA) : Detect residual solvents or hydrate formation .

Advanced: How can co-elution issues in HPLC be resolved for structurally similar byproducts?

Answer:

  • Mobile phase optimization : Adjust pH (e.g., ammonium acetate buffer) or use ion-pair reagents (e.g., heptafluorobutyric acid) .
  • Tandem mass spectrometry (LC-MS/MS) : Leverage fragmentation patterns to differentiate isomers .
  • Chiral columns : Resolve enantiomers if asymmetric centers are present .

Basic: What computational tools are used to predict this compound’s reactivity?

Answer:

  • DFT calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software .
  • Molecular docking : Predict binding modes to biological targets (e.g., AutoDock Vina) .
  • QSPR models : Corrogate substituent effects with logP or pKa values .

Advanced: How can environmental impact studies be designed for this compound?

Answer:

  • Fate and transport modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .
  • Ecotoxicology assays : Test acute toxicity on Daphnia magna or algae to determine EC₅₀ values .
  • Longitudinal field studies : Monitor degradation products in soil/water systems via LC-MS/MS .

Basic: What stability-indicating parameters should be monitored during storage?

Answer:

  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation via HPLC .
  • Hydrolytic stability : Test in buffers (pH 1–9) to identify labile bonds (e.g., ester groups) .
  • Oxidative stress : Use H₂O₂ or AIBN to simulate radical-mediated degradation .

Advanced: How can degradation pathways be elucidated under accelerated storage conditions?

Answer:

  • Forced degradation studies : Apply heat (40–60°C), humidity (75% RH), and light to isolate degradation products .
  • Isotopic labeling : Use ¹⁸O or deuterated analogs to trace hydrolysis/oxidation mechanisms .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.